Macrocycle Architecture Defines Distinct Electrostatic and Steric Profiles Relative to Marchantin A
Riccardin A possesses a diarylether-biphenyl macrocycle topology, whereas marchantin A is a bis(diarylether) macrocycle. Systematic unbounded multiple minimum search (SUMM) conformational analysis and molecular similarity comparison of their minimum-energy conformers revealed that these two connectivity modes produce substantially different steric and electrostatic profiles [1]. The differences in molecular electrostatic potential surfaces correlate with a reduced calcium-ion affinity of riccardin A (2) relative to marchantin A (1), and consequently with weaker calmodulin-inhibitory activity [1]. This is a structure-derived, mechanism-linked differentiation: a user requiring potent calmodulin antagonism should not assume riccardin A can substitute for marchantin A without independent verification.
Reduced Ca²⁺ affinity & calmodulin inhibition relative to marchantin A.
| Evidence Dimension | Steric/electrostatic molecular similarity profile and correlated Ca²⁺-binding / calmodulin-inhibitory activity |
|---|---|
| Target Compound Data | Riccardin A (diarylether-biphenyl macrocycle): reduced Ca²⁺ affinity; reduced calmodulin-inhibitory activity (qualitative; no numeric IC₅₀ reported in this study) |
| Comparator Or Baseline | Marchantin A (bis(diarylether) macrocycle): higher Ca²⁺ affinity; stronger calmodulin-inhibitory activity (qualitative ranking) |
| Quantified Difference | Steric and electrostatic profile similarity indices were computed but not expressed as a single numeric differentiation; the operational conclusion is that riccardin A exhibits reduced Ca²⁺ complexation and calmodulin antagonism relative to marchantin A. |
| Conditions | Conformational analysis by SUMM; variable-temperature ¹H-NMR for ring mobility; molecular similarity indices (steric, electrostatic, hydrophobic) computed on minimum-energy conformers. |
Why This Matters
For procurement in calmodulin-targeted assays, marchantin A—not riccardin A—should be the comparator-standard bisbibenzyl; using riccardin A as a substitute would introduce a false-negative risk due to its intrinsically lower calcium-binding capacity.
- [1] Keserü GM, Nógrádi M. Molecular similarity analysis on biologically active macrocyclic bis(bibenzyls). J Mol Recognit. 1996;9(2):133–138. View Source
